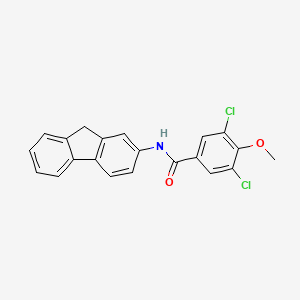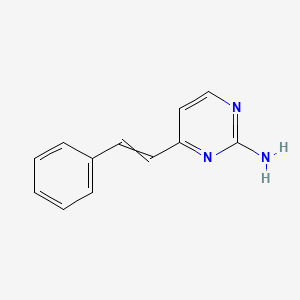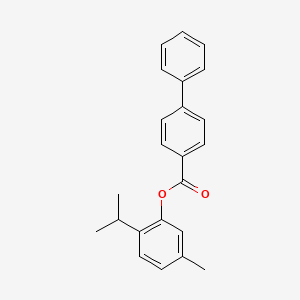![molecular formula C15H17FN4O3 B12462690 ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12462690.png)
ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Diazene Formation: The diazene group can be introduced by reacting the indole derivative with a suitable diazonium salt.
Morpholine Addition: The morpholine ring is incorporated through nucleophilic substitution reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indole ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate has various scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 5-fluoro-3-[(1E)-2-(morpholin-4-yl)diazen-1-yl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroindole: Shares the indole core and fluorine atom but lacks the morpholine and ester groups.
3-Morpholinylindole: Contains the indole and morpholine rings but lacks the fluorine and ester groups.
Ethyl Indole-2-carboxylate: Contains the indole and ester groups but lacks the fluorine and morpholine rings.
Eigenschaften
Molekularformel |
C15H17FN4O3 |
|---|---|
Molekulargewicht |
320.32 g/mol |
IUPAC-Name |
ethyl 5-fluoro-3-(morpholin-4-yldiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H17FN4O3/c1-2-23-15(21)14-13(18-19-20-5-7-22-8-6-20)11-9-10(16)3-4-12(11)17-14/h3-4,9,17H,2,5-8H2,1H3 |
InChI-Schlüssel |
KVOLWQOJMAHLOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N=NN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B12462610.png)
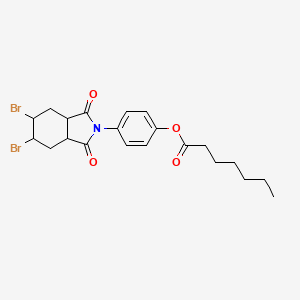
![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B12462617.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12462620.png)
![N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12462623.png)
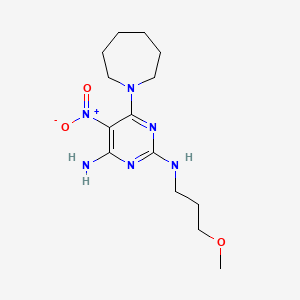
![4-Oxo-4-({4-[(1,3-thiazol-2-ylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B12462630.png)
![N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B12462637.png)
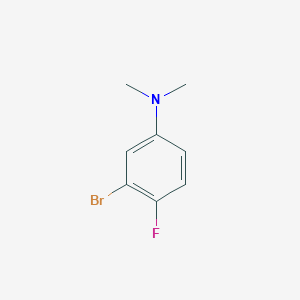
![4-Chloro-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12462652.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B12462658.png)
